molecular formula C11H18ClNO B1383408 3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride CAS No. 1158603-34-9

3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride

Cat. No. B1383408
M. Wt: 215.72 g/mol
InChI Key: LHOBVNNXDJRXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride” can be represented by the InChI code provided in the search results . The molecular weight of this compound is 215.72 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride” include a molecular weight of 215.72 g/mol . Unfortunately, other specific properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Conformational Analyses in Different Environments

A study by Nitek et al. (2020) reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including 3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride. This research is significant for understanding the molecular conformation and structural characteristics of these compounds in various environments, which can be crucial for their application in scientific research and drug development (Nitek et al., 2020).

Drug Metabolism and Synthesis of Analogs

Xi et al. (2011) explored the design, synthesis, and bioactivities of DDPH analogs, focusing on their role as α₁-adrenoceptor antagonists. While this paper is primarily focused on drug development, the methodologies and findings can contribute to the broader scientific understanding of the metabolism and synthesis of related compounds (Xi et al., 2011).

Generation of Structurally Diverse Compounds

Research by Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene, related to 3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride, for generating a diverse library of compounds. This demonstrates the potential of using such compounds as starting materials for creating a range of structurally varied molecules for various scientific applications (Roman, 2013).

Cardioselectivity and Beta-Adrenoceptor Blocking Agents

Rzeszotarski et al. (1979) investigated a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to the compound , to determine their affinity for beta-1 and beta-2 adrenoceptors. The findings from this research are important for understanding the cardioselectivity of these compounds, which can inform their potential application in cardiovascular research (Rzeszotarski et al., 1979).

Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones

Hogale et al. (1995) synthesized 2-(2,4-Dimethylphenoxy)propionic acid, a compound closely related to 3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride. This study showcases the versatility of these compounds in synthesizing novel heterocyclic compounds, which have broad applications in medicinal and pharmaceutical research (Hogale et al., 1995).

properties

IUPAC Name

3-(2,3-dimethylphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-5-3-6-11(10(9)2)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOBVNNXDJRXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.